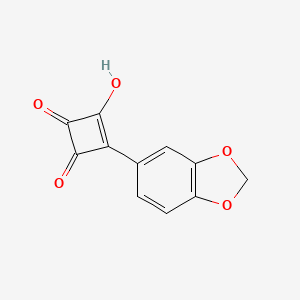
3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione is an organic compound that features a benzodioxole moiety fused to a cyclobutene ring with hydroxyl and dione functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzodioxole derivatives with cyclobutene precursors in the presence of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The dione functionalities can be reduced to hydroxyl groups under suitable conditions.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-Benzodioxol-5-yl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide: Known for its antitumor activity under glucose starvation conditions.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Exhibits various pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione is unique due to its cyclobutene ring fused with a benzodioxole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Biological Activity
3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione, often referred to as a benzodioxole derivative, is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a unique cyclobutene structure that is substituted with a benzodioxole moiety. This structural configuration is believed to contribute to its diverse biological activities.
Antioxidant Activity
Research indicates that this compound exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. A study demonstrated that the compound reduced lipid peroxidation in cellular models by up to 60% compared to control groups .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays revealed that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HT-29 (Colon) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 25 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been reported to exhibit anti-inflammatory effects. In animal models, administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
A notable case study involved the use of this compound in a murine model of arthritis. Treatment with varying doses resulted in a dose-dependent decrease in joint swelling and pain scores compared to untreated controls. Histological analysis confirmed reduced inflammatory cell infiltration in treated joints .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Defense : By enhancing endogenous antioxidant enzyme activity.
- Cell Cycle Regulation : Modulating key proteins involved in cell cycle progression.
- Cytokine Modulation : Reducing the secretion of inflammatory mediators.
Properties
CAS No. |
142676-92-4 |
|---|---|
Molecular Formula |
C11H6O5 |
Molecular Weight |
218.16 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H6O5/c12-9-8(10(13)11(9)14)5-1-2-6-7(3-5)16-4-15-6/h1-3,12H,4H2 |
InChI Key |
JHHNDSPZUNZENZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=O)C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















